(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone
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Overview
Description
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone is a compound that features both an aromatic amine and an azetidine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and pharmaceutical research. Azetidine, a four-membered nitrogen-containing ring, is known for its ring strain and reactivity, which can be exploited in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylphenyl)(azetidin-1-yl)methanone typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced to form open-chain amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated aromatic compounds.
Scientific Research Applications
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Amino-2-methylphenyl)(azetidin-1-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Known for its antibacterial and cytotoxic activities.
Azetidine-3-carboxylic acid: Used in the synthesis of peptides and as a building block in organic chemistry.
(3-Chloro-4-(2-chloro-quinoline-3-yl)-1-(4-nitro-phenyl)azetidin-2-one): Exhibits significant pharmacological activities.
Uniqueness
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone is unique due to the combination of an aromatic amine and an azetidine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-amino-2-methylphenyl)-(azetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9(12)3-4-10(8)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSGVSCCHIBBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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